molecular formula C13H15N3O2 B6618140 Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- CAS No. 1525526-14-0

Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-

Cat. No.: B6618140
CAS No.: 1525526-14-0
M. Wt: 245.28 g/mol
InChI Key: MGBVZIQGFRNBPV-UHFFFAOYSA-N
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Description

Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopropanamide with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and as a potential therapeutic agent.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- involves its interaction with specific molecular targets within cells. The quinoline moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of DNA synthesis or disruption of metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    2-Aminoquinoline: Shares the quinoline core but with different functional groups.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(14)12(17)15-7-10-6-9-4-2-3-5-11(9)16-13(10)18/h2-6,8H,7,14H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBVZIQGFRNBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=CC=CC=C2NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172503
Record name Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525526-14-0
Record name Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1525526-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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